molecular formula C29H50O3S2 B14279770 11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid CAS No. 125769-14-4

11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid

Katalognummer: B14279770
CAS-Nummer: 125769-14-4
Molekulargewicht: 510.8 g/mol
InChI-Schlüssel: JPRSKXSSDYCXIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid is an organic compound that features a complex structure with both sulfinyl and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with 4-methylbenzenesulfinyl chloride, which undergoes a series of reactions to introduce the undecyl and sulfanyl groups. The reaction conditions often involve the use of solvents like toluene and catalysts such as benzoyl peroxide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group under specific conditions.

    Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include redox reactions and nucleophilic substitutions, leading to various biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    11-Aminoundecanoic acid: An organic compound with a similar undecanoic acid backbone but with an amine group instead of sulfinyl and sulfanyl groups.

    Undecanoic acid: A simpler compound with only a carboxylic acid group and no additional functional groups.

Uniqueness

11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid is unique due to the presence of both sulfinyl and sulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

125769-14-4

Molekularformel

C29H50O3S2

Molekulargewicht

510.8 g/mol

IUPAC-Name

11-[11-(4-methylphenyl)sulfinylundecylsulfanyl]undecanoic acid

InChI

InChI=1S/C29H50O3S2/c1-27-20-22-28(23-21-27)34(32)26-18-14-10-6-2-4-8-12-16-24-33-25-17-13-9-5-3-7-11-15-19-29(30)31/h20-23H,2-19,24-26H2,1H3,(H,30,31)

InChI-Schlüssel

JPRSKXSSDYCXIH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)CCCCCCCCCCCSCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.